

A Comparative Study on the Viscosity and Thermal Properties of Adipate Esters

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Compound of Interest

Compound Name: *Dipentyl adipate*

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This guide provides a comparative analysis of the viscosity and thermal properties of various adipate esters, compounds of significant interest in the pharmaceutical and materials science fields for their roles as plasticizers, solvents, and components in drug delivery systems. The selection of an appropriate adipate ester often hinges on its physical properties, which can influence manufacturing processes, product stability, and performance. This document summarizes key experimental data to facilitate informed decision-making.

Viscosity of Adipate Esters

Viscosity is a critical parameter for liquid-based formulations and processing. The following table presents the dynamic viscosity of several common adipate esters at atmospheric pressure across a range of temperatures. The data reveals a general trend of increasing viscosity with longer alkyl chains and decreasing viscosity with increasing temperature.

Adipate Ester	Temperature (°C)	Viscosity (mPa·s)	Reference
Dimethyl Adipate (DMA)	10	4.55	[1]
20	3.29	[2]	
25	2.91	[2]	
40	2.11	[1]	
60	1.48	[1]	
80	1.09	[1]	
Diethyl Adipate (DEA)	10	5.86	[3]
20	4.08	[3]	
30	3.01	[4]	
40	2.33	[4]	
60	1.59	[4]	
80	1.15	[4]	
100	0.87	[4]	
Dipropyl Adipate (DPA)	10	8.23	[1]
20	5.54	[1]	
40	3.12	[1]	
60	2.01	[1]	
80	1.41	[1]	
Dibutyl Adipate (DBA)	10	11.8	[1]
20	7.72	[1]	
40	4.19	[1]	
60	2.65	[1]	

80	1.83	[1]
Diisobutyl Adipate (DiBA)	20	8.86 [1]
40	4.75	[1]
60	2.91	[1]
80	1.96	[1]
100	1.41	[1]

Thermal Properties of Adipate Esters

The thermal properties of adipate esters are crucial for applications involving heating or cooling, as well as for assessing their stability under various temperature conditions.

Thermal Stability

Thermogravimetric analysis (TGA) is employed to determine the thermal stability of substances by measuring weight loss as a function of temperature. The onset of decomposition is a key indicator of thermal stability.

Adipate Ester	Onset of Decomposition (°C)	Atmosphere	Reference
Butyl Phenoxyethyl Adipate	~250	Air	[5]
Decyl Butoxyethyl Adipate	~220	Not Specified	[6]

Note: Data for a wider range of adipate esters is limited in the reviewed literature. The provided data points serve as examples of their thermal stability.

Other Thermal Properties

While comprehensive comparative data for the thermal conductivity and specific heat capacity of a wide range of adipate esters is not readily available in the public literature, the general range for the thermal conductivity of organic esters is between 0.159 and 0.204 W/(m·K)[7].

Experimental Protocols

The data presented in this guide were obtained using the following established experimental methodologies:

Viscosity Measurement: Vibrating-Wire Viscometer

The viscosity of the adipate esters was determined using a vibrating-wire viscometer.[1] This technique involves immersing a taut wire in the liquid sample and causing it to oscillate transversely. The damping of these oscillations, which is influenced by the viscosity and density of the fluid, is precisely measured. The measurements can be conducted under both steady-state and transient excitation. For the data presented, the instrument was operated in a forced mode of oscillation.[4][5] The uncertainty in the viscosity measurements is typically around $\pm 2.0\%$ with a confidence level of 0.95.[1][8]

Thermal Stability Analysis: Thermogravimetric Analysis (TGA)

The thermal stability of the adipate esters was evaluated using Thermogravimetric Analysis (TGA), following principles outlined in standards such as ASTM E1131 and ISO 11358.[6][9] A small sample of the material (typically 5-10 mg) is placed in a high-precision balance within a furnace.[5][6] The sample is then heated at a constant rate in a controlled atmosphere (e.g., air or an inert gas like nitrogen).[5][9] The TGA instrument continuously records the weight of the sample as a function of temperature.[6] The resulting thermogram, a plot of mass versus temperature, reveals the temperatures at which the material decomposes.[6]

Thermal Properties Analysis: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a key technique for measuring thermal properties such as melting point, glass transition temperature, and heat capacity, in line with standards like ASTM D3418, ASTM E1269, and ISO 11357.[7][10][11] In a DSC experiment, a small

sample and an inert reference are heated or cooled at a controlled rate.[10] The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.[7] This differential heat flow is recorded as a function of temperature, allowing for the determination of thermal transitions.[7][10]

Thermal Conductivity Measurement: Transient Hot-Wire Method

The thermal conductivity of liquid esters can be determined using the transient hot-wire method, a technique recognized by standards such as ASTM D7896-19.[12] This absolute method involves immersing a thin platinum wire into the liquid sample.[12][13] A short electrical pulse is applied to the wire, causing a transient temperature increase.[12] The wire acts as both a heat source and a temperature sensor, and the rate of temperature change over a short period (typically 1 second) is recorded.[12][13] By analyzing the temperature rise as a function of the logarithm of time, the thermal conductivity of the fluid can be calculated with high accuracy, minimizing the effects of convection.[12][14]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the characterization of the viscosity and thermal properties of adipate esters.

Caption: Experimental workflow for characterizing adipate ester properties.

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